
Nelonicline (ABT-126): A Technical History of
Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nelonicline

Cat. No.: B10862307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Nelonicline (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor

(α7-nAChR) that was developed by Abbott Laboratories (now AbbVie) for the treatment of

cognitive impairment associated with Alzheimer's disease and schizophrenia. The rationale for

its development was based on the known decline of cholinergic function in these

neurodegenerative and psychiatric disorders. As an α7-nAChR agonist, nelonicline was

designed to enhance cognitive function without the side effects associated with the

overactivation of other nicotinic or muscarinic acetylcholine receptors.[1] Despite promising

preclinical data and successful completion of Phase 1 trials, Phase 2b studies in both

Alzheimer's disease and schizophrenia were ultimately terminated due to a lack of significant

efficacy. This technical guide provides a comprehensive overview of the discovery and

development history of nelonicline, including its pharmacological profile, key experimental

methodologies, and a summary of the clinical trial data that led to the discontinuation of its

development.
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The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the

hippocampus and cerebral cortex, brain regions critical for learning and memory.[2] Its

activation leads to the influx of calcium ions, which in turn modulates the release of several

neurotransmitters involved in cognitive processes. Cholinergic dysfunction is a well-established

hallmark of Alzheimer's disease, and α7-nAChRs have been identified as a key target for

improving cognitive deficits.[1] The development of selective α7-nAChR agonists like

nelonicline was driven by the hypothesis that they could offer a more targeted therapeutic

approach with an improved side-effect profile compared to non-selective cholinergic agents.

In Vitro Pharmacology
Nelonicline was identified as a potent and selective α7-nAChR agonist. Preclinical studies

characterized its binding affinity and functional activity at the receptor.

Table 1: In Vitro Pharmacological Profile of Nelonicline (ABT-126)

Parameter Receptor Species Value Reference

Binding Affinity

(Ki)
α7 nAChR Human 12.3 nM [3]

α7 nAChR
Human, Rat,

Mouse
12-14 nM Gault et al., 2016

5-HT3 Human 140 nM Gault et al., 2016

Functional

Activity
α7 nAChR Human

EC50 = 2 µM;

74% intrinsic

activity relative to

acetylcholine

[3]

Experimental Protocols: Preclinical Pharmacology
Objective: To determine the binding affinity (Ki) of nelonicline for the human α7-nAChR and

other receptors.

Methodology:
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Membrane Preparation: Membranes from cells recombinantly expressing the human α7-

nAChR were prepared.

Radioligand: A specific radioligand for the α7-nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-

bungarotoxin) was used.

Assay: Membranes were incubated with the radioligand and varying concentrations of

nelonicline.

Detection: The amount of bound radioactivity was measured using a scintillation counter.

Analysis: The Ki value was calculated from the IC50 value (the concentration of

nelonicline that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation. A

similar protocol was followed for the 5-HT3 receptor.

Objective: To determine the functional activity (EC50 and intrinsic activity) of nelonicline at

the human α7-nAChR.

Methodology:

Oocyte Preparation:Xenopus laevis oocytes were injected with cRNA encoding the human

α7-nAChR.

Two-Electrode Voltage Clamp: After a period of incubation to allow for receptor

expression, the oocytes were voltage-clamped.

Drug Application: Oocytes were perfused with varying concentrations of nelonicline.

Data Acquisition: The resulting ion currents were recorded.

Analysis: The EC50 (the concentration of nelonicline that produces 50% of the maximal

response) and the intrinsic activity (the maximal response of nelonicline as a percentage

of the maximal response of acetylcholine) were determined from the concentration-

response curve.

Preclinical Efficacy in Animal Models
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Nelonicline demonstrated pro-cognitive effects in various animal models of cognitive

impairment relevant to Alzheimer's disease and schizophrenia. These models included

assessments of social recognition memory, memory consolidation, inhibitory avoidance, and

working memory.

Clinical Development
Phase 1 Clinical Trials
Phase 1 studies were conducted in healthy volunteers, including elderly subjects, and in

patients with schizophrenia, starting in 2009.[1] These studies evaluated the safety, tolerability,

and pharmacokinetics of single and multiple ascending doses of nelonicline. The results

indicated that nelonicline was generally well-tolerated and had a pharmacokinetic profile

suitable for once-daily dosing.

Phase 2 Clinical Trials in Alzheimer's Disease
Two key Phase 2b trials investigated the efficacy and safety of nelonicline in patients with

mild-to-moderate Alzheimer's disease.

This randomized, double-blind, placebo- and active-controlled study evaluated nelonicline as

a monotherapy.

Table 2: Design of the Phase 2b Monotherapy Trial of Nelonicline in Alzheimer's Disease
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Parameter Description

ClinicalTrials.gov ID NCT01527916

Phase 2b

Number of Participants 438

Patient Population
Mild-to-moderate Alzheimer's disease (MMSE

10-24)

Treatment Arms

- Nelonicline 25 mg once daily- Nelonicline 50

mg once daily- Nelonicline 75 mg once daily-

Donepezil 10 mg once daily- Placebo

Duration 24 weeks

Primary Endpoint

Change from baseline in the 11-item

Alzheimer's Disease Assessment Scale-

Cognitive subscale (ADAS-Cog) total score

Results: The study failed to meet its primary endpoint. No statistically significant improvement

in the ADAS-Cog total score was observed for any of the nelonicline doses compared to

placebo at week 24.[4] The active comparator, donepezil, did show a statistically significant

improvement, validating the trial design.

Table 3: Change from Baseline in ADAS-Cog Total Score at Week 24 (Monotherapy Trial)

Treatment Group
LS Mean Change from
Baseline (SE)

p-value vs. Placebo

Nelonicline 25 mg -0.47 (0.94) 0.309

Nelonicline 50 mg -0.87 (0.85) 0.153

Nelonicline 75 mg -1.08 (0.94) 0.127

Donepezil 10 mg -2.29 (0.95) 0.008

Placebo - -
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This randomized, double-blind, placebo-controlled study assessed nelonicline as an add-on

therapy to stable doses of acetylcholinesterase inhibitors (AChEIs).

Table 4: Design of the Phase 2b Add-on Therapy Trial of Nelonicline in Alzheimer's Disease

Parameter Description

ClinicalTrials.gov ID NCT01533696

Phase 2b

Number of Participants ~400

Patient Population
Mild-to-moderate Alzheimer's disease on stable

AChEI therapy

Treatment Arms
- Nelonicline 25 mg once daily- Nelonicline 75

mg once daily- Placebo

Duration 24 weeks

Primary Endpoint
Change from baseline in the 11-item ADAS-Cog

total score

Results: This trial also did not meet its primary endpoint. Neither the 25 mg nor the 75 mg dose

of nelonicline showed a significant improvement in the ADAS-Cog total score compared to

placebo at 24 weeks.[5]

Phase 2 Clinical Trials in Schizophrenia
Nelonicline was also investigated for the treatment of cognitive impairment associated with

schizophrenia.

A Phase 2b study evaluated different doses of nelonicline in clinically stable, non-smoking

patients with schizophrenia.

Table 5: Design of the Phase 2b Trial of Nelonicline in Non-Smoking Schizophrenia Patients
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Parameter Description

ClinicalTrials.gov ID NCT01655680

Phase 2b

Number of Participants 432

Patient Population
Clinically stable, non-smoking adults with

schizophrenia

Treatment Arms

- Nelonicline 25 mg once daily- Nelonicline 50

mg once daily- Nelonicline 75 mg once daily-

Placebo

Duration 24 weeks

Primary Endpoint

Change from baseline to week 12 on the

MATRICS Consensus Cognitive Battery

(MCCB) neurocognitive composite score

Results: The study did not demonstrate a statistically significant difference between any of the

nelonicline doses and placebo on the primary endpoint.[6]

A separate Phase 2b study was conducted in smoking patients with schizophrenia.

Table 6: Design of the Phase 2b Trial of Nelonicline in Smoking Schizophrenia Patients
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Parameter Description

ClinicalTrials.gov ID NCT01678755

Phase 2b

Number of Participants 157

Patient Population
Clinically stable, smoking adults with

schizophrenia

Treatment Arms
- Nelonicline 25 mg once daily- Nelonicline 75

mg once daily- Placebo

Duration 12 weeks

Primary Endpoint
Change from baseline on the MCCB

neurocognitive composite score

Results: Similar to the study in non-smokers, this trial failed to show a significant procognitive

effect of nelonicline compared to placebo.

Safety and Tolerability
Across the Phase 2 trials, nelonicline was generally well-tolerated. The most commonly

reported adverse events were mild and included constipation, diarrhea, headache, agitation,

and falls.[1][7]
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Caption: Simplified signaling pathway of Nelonicline at the α7-nAChR.

Clinical Trial Workflow
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Caption: General workflow for Nelonicline's Phase 2 clinical trials.
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Conclusion and Future Directions
The development of nelonicline represents a significant effort to target the α7-nAChR for the

treatment of cognitive deficits in Alzheimer's disease and schizophrenia. While the compound

demonstrated a favorable safety profile, it ultimately failed to show efficacy in well-controlled

Phase 2b clinical trials, leading to the cessation of its development for these indications. The

discrepancy between promising preclinical results and the lack of clinical efficacy highlights the

challenges of translating findings from animal models of cognitive impairment to complex

human neurodegenerative and psychiatric disorders. Future research in this area may focus on

developing more predictive preclinical models, exploring different patient populations, or

investigating novel α7-nAChR modulators with different pharmacological properties, such as

positive allosteric modulators. The story of nelonicline serves as a valuable case study for

drug development in the challenging landscape of cognitive disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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